molecular formula C17H20N2OS B5609178 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-isopropylphenyl)ethanone

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-isopropylphenyl)ethanone

Cat. No. B5609178
M. Wt: 300.4 g/mol
InChI Key: JDFSFHYHDZPICH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-isopropylphenyl)ethanone often involves multi-step chemical reactions, including the alkylation of thiouracils and subsequent modifications to introduce specific functional groups that impart desired properties to the compound. For instance, Novikov et al. (2004) described the synthesis of 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one, showcasing the chemical versatility and potential modifications of the pyrimidine ring for achieving targeted biological activities (Novikov, Ozerov, Sim, & Buckheit, 2004).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the spatial arrangement of atoms and functional groups, plays a crucial role in determining their chemical behavior and interactions. Pod''yachev et al. (1994) investigated the acid-base properties and complex-forming ability of 4,6-dimethyl-2-(1H)-pyrimidinone (thione), demonstrating the influence of molecular structure on the compound's ability to form complexes with metals, which is critical for understanding its reactivity and potential applications (Pod''yachev, Mustafina, Ermolaeva, Vul'fson, & Pashkurov, 1994).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives are diverse, including alkylation, acylation, and complex formation. The reactivity of the M(PS)2 building block toward isopropylxanthate and pyridine-2-thiolate, as explored by Salvarese et al. (2015), illustrates the complex chemical behavior of pyrimidine-based compounds under various conditions, which is essential for developing new materials and pharmaceuticals (Salvarese, Dolmella, Refosco, & Bolzati, 2015).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are critical for their application in different fields. For example, the crystallographic and vibrational studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone by Kumar et al. (2015) provide insights into the compound's physical characteristics, which are pivotal for its use in material science and pharmaceutical formulations (Kumar, Parlak, Fun, Tursun, Bilge, Chandraju, & Şenyel, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are fundamental aspects of pyrimidine and its derivatives. The study by Moskvina, Shilin, and Khilya (2015) on the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone showcases the versatility and reactivity of such compounds, highlighting their potential in synthesizing a wide range of heterocyclic compounds with diverse biological activities (Moskvina, Shilin, & Khilya, 2015).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-propan-2-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11(2)14-5-7-15(8-6-14)16(20)10-21-17-18-12(3)9-13(4)19-17/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFSFHYHDZPICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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